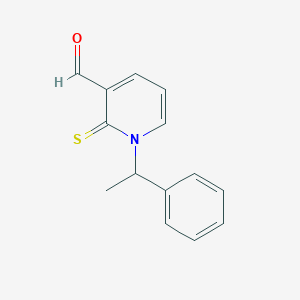
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde
Beschreibung
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde is an organic compound that features a unique combination of functional groups, including a phenylethyl group, a thioxo group, and a dihydropyridine ring
Eigenschaften
CAS-Nummer |
65824-08-0 |
|---|---|
Molekularformel |
C14H13NOS |
Molekulargewicht |
243.33g/mol |
IUPAC-Name |
1-(1-phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-11(12-6-3-2-4-7-12)15-9-5-8-13(10-16)14(15)17/h2-11H,1H3 |
InChI-Schlüssel |
JMAMMDRJFLCJEW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C=CC=C(C2=S)C=O |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C=CC=C(C2=S)C=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 1-phenylethylamine with a suitable aldehyde, followed by cyclization and introduction of the thioxo group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenylethyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features but lacking the thioxo and dihydropyridine groups.
2-Thioxo-1,2-dihydropyridine: A compound with a similar dihydropyridine ring and thioxo group but without the phenylethyl substituent.
Phenoxyacetamide Derivatives: Compounds with similar aromatic and amide functionalities but different core structures
Uniqueness
1-(1-Phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


